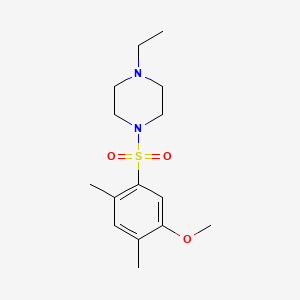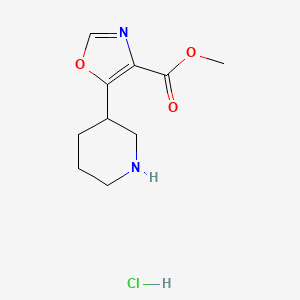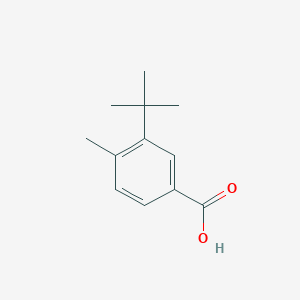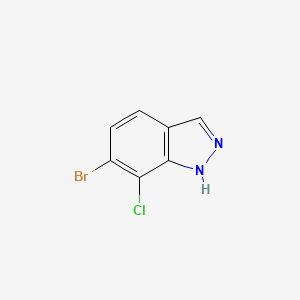
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, also known as EMD 57033, is a chemical compound widely used in scientific research. It belongs to the class of sulfonylpiperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 exerts its effects by binding to the catalytic domain of PKC and inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets and a disruption of cellular signaling pathways. This compound 57033 has been shown to selectively inhibit the activity of certain isoforms of PKC, such as PKCα and PKCβ, while having little effect on others.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have a wide range of biochemical and physiological effects. In pancreatic β-cells, this compound 57033 has been shown to increase insulin secretion by inhibiting the activity of PKCα and PKCβ, which are known to negatively regulate insulin secretion. In neuronal cells, this compound 57033 has been shown to enhance synaptic plasticity and improve memory by inhibiting the activity of PKCγ. In cancer cells, this compound 57033 has been shown to inhibit cell growth and induce apoptosis by inhibiting the activity of PKCε.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. This compound 57033 has also been shown to have low toxicity and good stability, making it suitable for in vivo studies. However, this compound 57033 has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the use of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of this compound 57033. Another direction is the investigation of the therapeutic potential of this compound 57033 for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. Finally, this compound 57033 could be used as a tool to study the role of PKC in the development and progression of various diseases.
Métodos De Síntesis
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 can be synthesized using a multistep reaction process. The first step involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product. The purity and yield of this compound 57033 can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in multiple cellular signaling pathways. This compound 57033 has also been used to investigate the role of PKC in insulin secretion, neuronal function, and cancer cell growth. In addition, this compound 57033 has been used as a potential therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
1-ethyl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-16-6-8-17(9-7-16)21(18,19)15-11-14(20-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWWHCYMITXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)

![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)





![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)